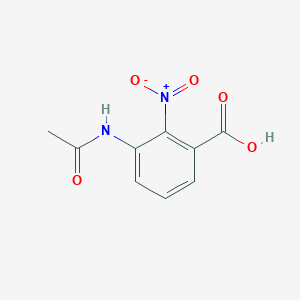

3-Acetylamino-2-nitrobenzoic acid

Description

Significance of Aromatic Nitro-Compounds in Organic Synthesis.

Aromatic nitro compounds are organic molecules that feature a nitro group (-NO2) attached to an aromatic ring. numberanalytics.comnumberanalytics.com This nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. numberanalytics.comnumberanalytics.comwikipedia.org This electronic effect makes aromatic nitro compounds crucial intermediates in the synthesis of a wide array of more complex molecules. researchgate.net

One of the most important transformations of aromatic nitro compounds is their reduction to form aromatic amines (R-NH2). numberanalytics.com These amines are foundational materials for the production of dyes, polymers, and a vast number of pharmaceutical compounds. numberanalytics.comresearchgate.net The presence of the nitro group also deactivates the aromatic ring towards electrophilic aromatic substitution, while making it more susceptible to nucleophilic aromatic substitution, thereby offering chemists precise control over synthetic pathways. wikipedia.orgnih.gov Their versatility has led to their use as precursors in the manufacturing of agrochemicals, such as pesticides and herbicides, as well as in the production of explosives. numberanalytics.comnumberanalytics.com

Role of Acetylamino-Substituted Benzoic Acids as Core Scaffolds for Research.

Acetylamino-substituted benzoic acids are derivatives of benzoic acid that contain an acetylamino group (-NHCOCH3). These compounds serve as valuable structural frameworks in various areas of chemical and pharmaceutical research. ontosight.aiontosight.ai The presence of the acetylamino group can influence the molecule's biological activity and physical properties. ontosight.ai

These scaffolds are utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. ontosight.aiguidechem.com For example, para-acetylamino benzoic acid (4-acetamidobenzoic acid) is a known component in some drug formulations and an important intermediate in organic synthesis. guidechem.com The ability of the acetylamino and carboxylic acid groups to participate in hydrogen bonding and other non-covalent interactions makes these molecules of interest to crystallographers and medicinal chemists studying supramolecular chemistry and drug-target interactions. guidechem.com Research has also explored their use in the development of new materials, such as dyes and pigments, due to their light-absorbing properties. ontosight.ai

Overview of Research Trajectories for Isomeric Acetylamino-Nitrobenzoic Acids.

The isomers of acetylamino-nitrobenzoic acid, which differ in the substitution pattern of the functional groups on the benzene (B151609) ring, are subjects of specific research efforts. For instance, 5-(Acetylamino)-2-nitrobenzoic acid is recognized as a key intermediate in the creation of certain dyes, pigments, and pharmaceuticals. ontosight.ai The synthesis of such compounds often involves nitration and acetylation of benzoic acid derivatives. ontosight.ai

Crystal structure analysis is a significant area of research for these isomers. Studies on 2-acetylaminobenzoic acid, 3-acetylaminobenzoic acid, and 4-acetylaminobenzoic acid have been conducted to understand their solid-state structures and hydrogen-bonding networks. researchgate.net The specific arrangement of the functional groups in each isomer influences its crystal packing and intermolecular interactions. researchgate.net Furthermore, some acetylamino-nitrobenzoic acid derivatives have been specifically designed and synthesized as potential inhibitors for biological targets, such as the influenza virus neuraminidase protein in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid. researchgate.net The varied positioning of the nitro and acetylamino groups allows for a nuanced exploration of structure-activity relationships in medicinal chemistry.

Focus on 3-Acetylamino-2-nitrobenzoic acid

The compound 3-Acetylamino-2-nitrobenzoic acid is a specific isomer within this chemical family. It is utilized as a reagent in the synthesis of various organic compounds and pharmaceuticals. lookchem.com Its distinct structure, with the acetylamino group at the 3-position and the nitro group at the 2-position relative to the carboxylic acid, provides a unique chemical environment for further synthetic modifications. lookchem.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of 3-Acetylamino-2-nitrobenzoic acid.

| Property | Value |

| CAS Number | 54002-28-7 |

| Molecular Formula | C₉H₈N₂O₅ |

| Molecular Weight | 224.171 g/mol |

| Appearance | Yellow crystalline powder |

| Boiling Point | 501.7°C at 760 mmHg |

| Density | 1.526 g/cm³ |

| Flash Point | 257.2°C |

| Refractive Index | 1.656 |

| Data sourced from lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXLFUZFWTYAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303654 | |

| Record name | 3-Acetylamino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-28-7 | |

| Record name | 3-(Acetylamino)-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54002-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159680 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054002287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylamino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Approaches

Established Synthetic Routes to N-Acetylamino-Nitrobenzoic Acid Derivatives

The preparation of N-acetylamino-nitrobenzoic acid derivatives, including the target compound 3-acetylamino-2-nitrobenzoic acid, can be achieved through several established methodologies. These routes primarily involve nitration and acetylation reactions, often as part of a multi-step synthesis from aromatic precursors.

Nitration-Based Synthetic Strategies

Nitration is a fundamental process in the synthesis of nitroaromatic compounds. In the context of producing N-acetylamino-nitrobenzoic acid derivatives, nitration can be performed on a benzoic acid derivative. The use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, is a common practice. truman.edursc.org The reaction conditions, particularly temperature, must be carefully controlled to favor the formation of the desired isomer and to prevent the formation of multiple nitro-substituted products. truman.eduquora.com For instance, the nitration of benzoic acid at low temperatures is a known method to produce 3-nitrobenzoic acid, which can then be further functionalized. truman.eduwikipedia.org

A common strategy involves the nitration of an acetylated aminobenzoic acid, such as 4-acetamidobenzoic acid. This approach utilizes the directing effect of the acetamido group. The process involves dissolving the starting material in sulfuric acid and then adding a mixed acid solution of nitric and sulfuric acid. google.com The temperature during this electrophilic aromatic substitution is critical and is typically kept low to control the regioselectivity of the nitration. truman.edu

Acetylation and N-Acylation Reactions for Benzoic Acid Derivatives

Acetylation is a key step in these synthetic pathways, often employed to protect an amino group or to influence the regiochemical outcome of subsequent reactions. The N-acetylation of an aminobenzoic acid derivative is a standard transformation. For example, 3-aminobenzoic acid can be acetylated to form 3-acetamidobenzoic acid. stenutz.eunist.gov This transformation is crucial as the acetamido group is an ortho-, para-director, which influences the position of the incoming nitro group during the subsequent nitration step.

Alternatively, if the starting material is an amino-nitrobenzoic acid, such as 3-amino-2-nitrobenzoic acid, a direct acetylation can be performed to yield the final product. nih.gov This approach is straightforward but is dependent on the availability of the specific amino-nitrobenzoic acid precursor.

Multi-Step Synthesis from Precursor Aromatic Systems

The synthesis of 3-acetylamino-2-nitrobenzoic acid often begins with a simpler aromatic precursor and involves a sequence of reactions. libretexts.orglibretexts.org A logical multi-step synthesis could start from a readily available aromatic compound. The order of the reactions is critical to ensure the correct substitution pattern on the aromatic ring. libretexts.org

For example, a synthesis could commence with the nitration of a suitable benzoic acid derivative, followed by other functional group manipulations. scribd.comtruman.edu The choice of the initial precursor and the sequence of reactions, such as nitration, reduction of a nitro group to an amine, and acetylation, are strategically planned to achieve the desired 3-acetylamino-2-nitrobenzoic acid structure. libretexts.orglibretexts.org The directing effects of the substituents on the aromatic ring at each stage guide the synthetic design. libretexts.org

Optimization of Reaction Conditions and Regioselectivity Control

The successful synthesis of 3-acetylamino-2-nitrobenzoic acid hinges on the careful optimization of reaction conditions to maximize yield and control the regiochemistry of the nitration step.

Influence of Nitric Acid Concentration and Temperature on Nitration Outcomes

The concentration of nitric acid and the reaction temperature are paramount in determining the outcome of the nitration process. The use of a mixture of concentrated nitric acid and sulfuric acid is standard for generating the reactive nitronium ion (NO₂⁺) electrophile. aiinmr.com

The concentration of the acid medium directly impacts the reaction rate and the potential for side reactions. For instance, in the nitration of 4-acetamidobenzoic acid, maintaining the sulfuric acid concentration between 86% and 92% is critical for a successful reaction. google.com Insufficient acid concentration can lead to side reactions and lower yields, while excessively high concentrations can result in a mixture that is too thick to stir properly. google.com

Temperature control is equally crucial. Nitration reactions are typically conducted at low temperatures (e.g., 0-12°C) to manage the exothermic nature of the reaction and to control the regioselectivity. truman.edugoogle.com Higher temperatures can lead to the formation of unwanted isomers and dinitrated byproducts. quora.com For example, the nitration of benzoic acid yields primarily the meta-isomer at low temperatures, but the proportion of ortho and para isomers can increase at higher temperatures. truman.eduwikipedia.org

Table 1: Effect of Reaction Conditions on Nitration of Acetamidobenzoic Acid

| Parameter | Condition | Outcome | Reference |

| Sulfuric Acid Concentration | 79% | Low yield (22%) due to side reactions | google.com |

| Sulfuric Acid Concentration | 86% - 92% | Optimal for reaction | google.com |

| Sulfuric Acid Concentration | >94% | Mixture too thick to stir | google.com |

| Temperature | 0°C - 12°C | Controlled nitration, good yield | google.com |

| Temperature | Higher temperatures | Increased byproduct formation | quora.com |

| Nitrating Agent | Mixed H₂SO₄/HNO₃ | Standard for generating nitronium ion | truman.edugoogle.com |

Mitigation Strategies for Byproduct Formation in Synthetic Pathways (e.g., Decarboxylation, Di-nitration)

The formation of byproducts such as those from decarboxylation and di-nitration can significantly reduce the yield and purity of the desired product. Several strategies can be employed to mitigate these unwanted reactions.

Decarboxylation: Benzoic acids, particularly those with electron-donating groups or under harsh reaction conditions, can undergo decarboxylation. nih.govresearchgate.net While radical decarboxylation is a known reaction, it often requires specific catalysts or conditions. nih.govorganic-chemistry.org In the context of nitration, controlling the temperature and avoiding prolonged reaction times at elevated temperatures can help minimize decarboxylation. researchgate.net

Di-nitration: The introduction of a second nitro group onto the aromatic ring is a common side reaction, especially when using strong nitrating agents or elevated temperatures. quora.comorgsyn.org The use of stoichiometric amounts of the nitrating agent and strict temperature control are primary methods to prevent di-nitration. google.com The deactivating nature of the first nitro group and the carboxylic acid group generally makes the introduction of a second nitro group more difficult, but it can still occur under forcing conditions. quora.com The choice of solvent can also play a role in modulating the reactivity and selectivity of the nitration reaction.

Table 2: Strategies to Minimize Byproduct Formation

| Byproduct | Mitigation Strategy | Details | Reference |

| Decarboxylation | Temperature Control | Avoid prolonged heating at high temperatures. | researchgate.net |

| Di-nitration | Stoichiometry Control | Use of 1 to 1.2 moles of nitric acid per mole of substrate. | google.com |

| Di-nitration | Temperature Control | Maintain low reaction temperatures (e.g., below 12°C). | quora.comgoogle.com |

| Isomer Formation | Directed Synthesis | Utilize the directing effects of existing substituents. | libretexts.org |

Emerging Synthetic Methodologies

The drive towards more efficient and environmentally benign chemical processes has spurred the development of innovative synthetic routes for 3-Acetylamino-2-nitrobenzoic acid and related compounds. These methodologies aim to overcome the limitations of traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

One-Pot and Sequential Synthesis Approaches for Enhanced Efficiency

A conventional route to 3-Acetylamino-2-nitrobenzoic acid first involves the synthesis of its precursor, 3-amino-2-nitrobenzoic acid. This can be achieved through methods such as the Curtius rearrangement of 3-nitrophthalic acid or the amination of 3-nitrosalicylic acid. google.comgoogle.com The subsequent step involves the acetylation of the amino group, typically using acetic anhydride.

Sequential synthesis, another strategy to improve efficiency, involves performing a series of reactions in the same vessel with the sequential addition of reagents. For the synthesis of 3-Acetylamino-2-nitrobenzoic acid, a sequential process could start with the nitration of a suitable acetylated precursor, followed by an in-situ workup and a subsequent transformation without isolating the intermediate nitrated product.

| Methodology | Starting Material | Key Reagents | Potential Advantages |

| One-Pot Reductive Acetylation | Dinitrobenzoic acid derivative | NaBH4, Pd/C, Acetic Anhydride | Reduced reaction time, less solvent waste, no isolation of intermediate amine. iosrjournals.org |

| Sequential Synthesis | Acetylated benzoic acid derivative | Nitrating agent, followed by reagent for next step | Avoids multiple work-up and purification steps, increasing process efficiency. |

Application of Green Chemistry Principles in N-Acetylamino-Nitrobenzoic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for nitroaromatic compounds. Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste and safety concerns. frontiersin.org

In the context of synthesizing 3-Acetylamino-2-nitrobenzoic acid, greener alternatives to conventional nitration are being explored. One promising approach is the use of solid-supported nitrating agents, such as clay-supported copper(II) nitrate (B79036) (claycop) or dinitrogen pentoxide (N₂O₅) in a liquefied gas medium. nih.govresearchgate.net These reagents can offer improved regioselectivity and milder reaction conditions, and the solid supports can often be recycled. For example, dinitrogen pentoxide can be used in almost stoichiometric amounts, which significantly reduces acidic waste. nih.gov

Photochemical nitration presents another green alternative. researchgate.net Utilizing UV radiation in the presence of nitrite (B80452) ions can generate the necessary nitrating species under ambient conditions, avoiding the need for strong acids. researchgate.net Furthermore, catalyst-free nitration protocols using dilute aqueous nitric acid are being developed to enhance the safety and environmental profile of the reaction. frontiersin.org

The use of less hazardous solvents is another key aspect of green chemistry. Exploring solvent-free reaction conditions or employing greener solvents like water or ionic liquids can significantly reduce the environmental impact of the synthesis. For instance, a one-pot synthesis of 3-aminobenzoic acid has been developed in subcritical water, highlighting the potential for water as a green solvent in related syntheses. mdpi.com

| Green Approach | Reagent/Method | Advantages | Reference |

| Alternative Nitrating Agents | Dinitrogen pentoxide (N₂O₅) | Stoichiometric use, reduced acid waste. | nih.gov |

| Clay-supported copper(II) nitrate | Milder conditions, potential for catalyst recycling. | researchgate.net | |

| Photochemical Nitration | UV radiation, nitrite ions | Ambient conditions, avoids strong acids. | researchgate.net |

| Catalyst-free Nitration | Dilute aqueous nitric acid | Improved safety, reduced corrosive waste. | frontiersin.org |

| Green Solvents | Subcritical water | Environmentally benign, potential for novel reactivity. | mdpi.com |

Catalytic Approaches in Related Nitroaromatic Transformations (e.g., Aerobic Copper-Catalyzed Oxidations)

Catalytic methods, particularly those employing earth-abundant and low-toxicity metals like copper, are at the forefront of modern organic synthesis. While direct copper-catalyzed synthesis of 3-Acetylamino-2-nitrobenzoic acid is not widely reported, the application of copper catalysis in transformations of related nitroaromatic compounds provides valuable insights into potential synthetic strategies.

Aerobic copper-catalyzed oxidations are particularly relevant. nih.gov These reactions utilize molecular oxygen, a green and atom-economical oxidant, to effect various transformations. nih.gov For instance, copper catalysts have been effectively used for the benzylic oxidation of alkylaromatic compounds. nih.gov This suggests a potential pathway where a methyl group on a nitroaromatic precursor could be selectively oxidized to a carboxylic acid under copper-catalyzed aerobic conditions.

The mechanism of copper(I)/TEMPO-catalyzed aerobic alcohol oxidation has been studied in detail and involves a two-stage process of catalyst oxidation and substrate oxidation. nih.gov Such systems have shown remarkable efficiency and selectivity, even with challenging substrates. nih.govthieme-connect.dethieme-connect.de

Furthermore, copper catalysts are also employed in the reduction of nitroarenes. thieme-connect.de Copper-based nanocatalysts have demonstrated high efficiency in the reduction of nitro compounds to their corresponding amines using reducing agents like sodium borohydride. thieme-connect.de This is a critical step in the synthesis of the precursor for 3-Acetylamino-2-nitrobenzoic acid.

| Catalytic Reaction | Catalyst System | Substrate Type | Potential Application | Reference |

| Aerobic Benzylic Oxidation | Copper salts/complexes | Alkyl-substituted nitroaromatics | Oxidation of a methyl group to a carboxylic acid. | nih.gov |

| Aerobic Alcohol Oxidation | (bpy)CuI/TEMPO/NMI | Alcohols | Oxidation of a hydroxymethyl group on a nitroaromatic ring. | nih.gov |

| Nitroarene Reduction | Copper Nanoparticles | Nitroaromatic compounds | Reduction of a nitro group to an amino group. | thieme-connect.de |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Confirmation

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for probing the chemical environment of atoms and the vibrational modes of bonds within a molecule.

For 5-Acetylamino-2-nitrobenzoic acid in D₂O, the following chemical shifts have been reported:

¹H NMR Data for 5-Acetylamino-2-nitrobenzoic Acid bmrb.io

| Atom | Chemical Shift (ppm) |

|---|---|

| H17, H18, H19 | 2.181 |

| H20, H21 | 8.070 or 7.583 |

¹³C NMR Data for 5-Acetylamino-2-nitrobenzoic Acid bmrb.io

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 26.073 |

| C2, C3 | 128.576 or 122.200 |

| C4 | 120.531 |

| C6, C7, C8 | 146.121 or 142.175 or 140.399 |

Note: The ambiguity in some chemical shifts indicates that the precise assignment can vary.

Based on the analysis of related nitrobenzoic acid derivatives, the proton and carbon signals for 3-Acetylamino-2-nitrobenzoic acid can be predicted. researchgate.netnih.gov The protons on the aromatic ring would likely appear in the range of 7.5-8.5 ppm, with their exact shifts influenced by the electronic effects of the acetylamino and nitro groups. The methyl protons of the acetyl group would be expected to resonate around 2.2 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 165 ppm, while the acetyl carbonyl would also be in the deshielded region. The aromatic carbons would have shifts between 120 and 150 ppm.

Two-dimensional (2D) NMR experiments, such as TOCSY and HSQC, have been performed on isomers like 5-Acetylamino-2-nitrobenzoic acid to establish connectivity between protons and to correlate protons with their directly attached carbons, respectively. bmrb.io Similar experiments would be crucial for the unambiguous assignment of all signals in 3-Acetylamino-2-nitrobenzoic acid.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For 3-Acetylamino-2-nitrobenzoic acid, the IR spectrum is expected to show distinct peaks corresponding to the carboxylic acid, nitro, and acetylamino groups.

Based on data for 3-nitrobenzoic acid, the following characteristic IR peaks can be anticipated:

Carboxyl Group (COOH): A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching peak around 1700 cm⁻¹. brainly.com

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. brainly.com

Acetylamino Group (NHCOCH₃): An N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, and the amide I band (primarily C=O stretch) is expected around 1660 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. brainly.com

Theoretical and experimental studies on nitrobenzoic acid isomers have provided detailed assignments of their vibrational modes. researchgate.net These studies aid in the precise interpretation of the IR and Raman spectra of related compounds.

Crystallographic Analysis of Molecular Conformation and Packing

The three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

While a single-crystal X-ray structure of 3-Acetylamino-2-nitrobenzoic acid is not publicly available, the crystal structures of related compounds like 2-acetylamino-benzoic acid have been determined. researchgate.net The study of 2-acetylamino-benzoic acid revealed that it crystallizes in the orthorhombic space group Fdd2. researchgate.net In this structure, the nitrogen of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring. researchgate.net

For other related nitrobenzoic acids, such as 2-nitrobenzoic acid, single-crystal X-ray diffraction has shown that these molecules can form crystalline solids with well-defined structures. nih.govmdpi.com The study of these related structures is essential for understanding the potential crystal packing and conformation of 3-Acetylamino-2-nitrobenzoic acid.

In the solid state, molecules of 3-Acetylamino-2-nitrobenzoic acid would be held together by a network of intermolecular interactions. The most significant of these are expected to be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The acetylamino group also provides a hydrogen bond donor (N-H) and an acceptor (C=O).

Hirshfeld Surface Analysis for Quantitative Exploration of Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between molecules and provides a "fingerprint" plot that summarizes the types and relative contributions of different interactions.

Although a Hirshfeld surface analysis for 3-Acetylamino-2-nitrobenzoic acid has not been reported, studies on similar molecules, such as 4-amino-3-nitrobenzoic acid and N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, demonstrate the utility of this technique. researchgate.netnih.gov For a polymorphic form of 4-amino-3-nitrobenzoic acid, Hirshfeld surface analysis revealed that O···H/H···O interactions accounted for a substantial portion (41.9%) of the total intermolecular contacts, with H···H interactions also being significant (21.8%). researchgate.net

For 3-Acetylamino-2-nitrobenzoic acid, a similar analysis would be expected to highlight the prevalence of O···H/H···O interactions, corresponding to the hydrogen bonds formed by the carboxylic acid and acetylamino groups. The analysis would also quantify the contributions of other contacts, including those involving the nitro group and the aromatic rings, providing a comprehensive picture of the forces governing the crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and energetic properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and energies, providing a deep understanding of their inherent stability and conformational preferences.

Theoretical geometry optimization of 3-Acetylamino-2-nitrobenzoic acid, and its analogs, has been successfully performed using DFT methods, such as the B3LYP functional with a 6-311G basis set. researchgate.net These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The process involves systematically adjusting the atomic coordinates to minimize the total electronic energy, thereby revealing the most probable bond lengths, bond angles, and dihedral angles.

For a related compound, 4-Acetamido-3-nitrobenzoic acid (ANBA), DFT calculations have shown that the molecule is nearly planar. researchgate.net However, the presence of the nitro group can cause a slight distortion, with the oxygen atoms of the nitro group twisting slightly out of the plane of the benzene (B151609) ring. researchgate.net This slight puckering is a critical feature of the molecule's energetic landscape, influencing its packing in the solid state and its interactions with other molecules. The planarity of the benzene ring itself is largely maintained, as indicated by dihedral angles close to 0°. researchgate.net

Table 1: Selected Calculated Geometric Parameters for a Related Compound (4-Acetamido-3-nitrobenzoic acid) Data sourced from DFT calculations at the B3LYP/6-311G level. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-NO₂ | ~1.473 Å |

| Bond Length | N-O (nitrate) | ~1.238 Å |

| Bond Angle | O-N-O | ~124.17° |

| Dihedral Angle | C10-C11-C9-C8 | 0.7° |

| Dihedral Angle | C8-C12-C13-C10 | 0.2° |

A significant application of computational chemistry is the validation of experimental data. Theoretical calculations of geometric parameters for molecules similar to 3-Acetylamino-2-nitrobenzoic acid have shown strong agreement with experimental findings from techniques like X-ray crystallography. researchgate.net For instance, in studies of related acetamido-nitrobenzoic acid derivatives, the calculated bond lengths and angles have been found to be in good concurrence with experimental data. researchgate.net

This consistency between theoretical predictions and experimental results provides a high degree of confidence in both the computational methodology and the experimental structure determination. researchgate.net For example, the calculated bond lengths within the benzoic acid functional group and the nitro group of 4-Acetamido-3-nitrobenzoic acid closely match the experimentally determined values. researchgate.net Discrepancies, where they exist, are often minor and can provide further insights into the effects of the crystal packing forces in the solid state, which are not present in the gas-phase theoretical calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide a suite of descriptors that quantify this structure, allowing for the prediction of how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. benthamdirect.com

For derivatives of acetamido-nitrobenzoic acid, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netbenthamdirect.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In these molecules, the HOMO is typically localized over the electron-rich regions, such as the substituted aromatic ring, while the LUMO is often found on the electron-withdrawing nitro group and the benzoic acid moiety. nih.gov This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.

Table 2: Frontier Molecular Orbital Energies for Related Nitrobenzoic Acid Derivatives Data is illustrative and based on general findings for similar compounds. benthamdirect.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| P1 | - | - | 7.58 |

| P2 | - | - | 7.75 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. uni-muenchen.de Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue and green) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For molecules like 3-Acetylamino-2-nitrobenzoic acid, MEP analysis reveals the electronegative oxygen atoms of the carboxyl and nitro groups as sites of high negative potential, making them likely points of interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov Conversely, the hydrogen atoms of the amino group and the aromatic ring exhibit positive potential, indicating their susceptibility to interaction with nucleophiles. researchgate.net This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's crystal structure and its interaction with biological targets. researchgate.net

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. nih.gov This process is fundamental to the optical and electronic properties of many organic molecules. In 3-Acetylamino-2-nitrobenzoic acid, the acetylamino group acts as an electron donor, while the nitro group and the carboxylic acid group are electron acceptors.

Theoretical studies, often complemented by experimental techniques like UV-Vis and fluorescence spectroscopy, can quantify the extent of ICT. nih.gov The analysis of molecular orbitals involved in electronic transitions, often using Time-Dependent DFT (TD-DFT), can reveal the charge transfer nature of these transitions. nih.gov The significant overlap between the HOMO, localized on the donor part, and the LUMO, on the acceptor part, is a strong indicator of efficient ICT. nih.gov This property is crucial for applications in materials science, such as in the design of nonlinear optical materials. nih.gov

Predictive Modeling of Molecular Properties

In the study of complex organic molecules such as 3-Acetylamino-2-nitrobenzoic acid, computational chemistry provides indispensable tools for predicting molecular properties and understanding chemical behavior at an atomic level. Through the application of quantum mechanical calculations, it is possible to model a molecule's geometry, electronic structure, and spectroscopic characteristics without the need for empirical measurement. These theoretical investigations offer deep insights into the structure-property relationships that govern the molecule's behavior.

Predictive modeling for a substituted benzoic acid like 3-Acetylamino-2-nitrobenzoic acid typically employs methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations. DFT methods, particularly with hybrid functionals like B3LYP and B3PW91, have been shown to provide a reliable balance between computational cost and accuracy for predicting the properties of aromatic systems. researchgate.net These models are often paired with extensive basis sets, such as 6-311++G**, to accurately describe the electron distribution, especially in molecules with diffuse functional groups like nitro and acetylamino substituents. researchgate.net By optimizing the molecular geometry, these computational approaches can predict bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and steric interactions between the adjacent acetylamino, nitro, and carboxylic acid groups.

Theoretical spectroscopy is a powerful subfield of computational chemistry that predicts the spectral features of a molecule. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate computed Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra are invaluable for interpreting and assigning experimental data, allowing for a more detailed understanding of the molecule's structure and bonding.

The calculation of vibrational spectra (IR and Raman) involves determining the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of vibrational frequencies and their corresponding intensities, which can be correlated with specific motions of the atoms (e.g., stretching, bending) within the molecule. For a molecule like 3-Acetylamino-2-nitrobenzoic acid, this would allow for the assignment of vibrational modes associated with the carbonyl groups (in both the carboxylic acid and acetylamino functions), the nitro group, N-H bonds, and the aromatic ring.

For NMR spectroscopy, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate the isotropic shielding tensors for each nucleus (e.g., ¹H, ¹³C). researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net This allows for the prediction of the entire NMR spectrum, providing insight into the electronic environment of each atom in the molecule.

While detailed computational studies specifically for 3-Acetylamino-2-nitrobenzoic acid are not prominently available in the surveyed literature, the established methodologies are robust. The principles are well-demonstrated in studies of closely related compounds, such as the isomers of nitrobenzoic acid. researchgate.net For instance, research on 3-nitrobenzoic acid using DFT (B3LYP/6-311++G**) has been used to calculate its vibrational and NMR spectra, which show good correlation with experimental findings. researchgate.net Such calculations provide a framework for how the theoretical spectra of 3-Acetylamino-2-nitrobenzoic acid could be generated and analyzed.

To illustrate the type of data obtained from such computational work, the following tables present the theoretically calculated vibrational frequencies and NMR chemical shifts for the related compound, 3-nitrobenzoic acid. These tables serve as an example of the detailed research findings that predictive modeling can offer.

Table 1: Example of Computed Vibrational Frequencies (cm⁻¹) for a Related Compound: 3-Nitrobenzoic Acid

This data is for 3-nitrobenzoic acid and is presented to illustrate the output of theoretical spectroscopic calculations. Similar computations can be performed for 3-Acetylamino-2-nitrobenzoic acid.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| OH Stretch | 3570 |

| CH Stretch (Aromatic) | 3100 - 3050 |

| C=O Stretch (Carboxylic Acid) | 1750 |

| NO₂ Asymmetric Stretch | 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| NO₂ Symmetric Stretch | 1350 |

| C-N Stretch | 850 |

Table 2: Example of Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for a Related Compound: 3-Nitrobenzoic Acid

This data is for 3-nitrobenzoic acid and is presented to illustrate the output of theoretical spectroscopic calculations. It is referenced against TMS. Similar computations can be performed for 3-Acetylamino-2-nitrobenzoic acid.

¹³C NMR Chemical Shifts

| Carbon Atom Position | Calculated Chemical Shift (ppm) |

|---|---|

| C (Carboxyl) | 169.5 |

| C3 (C-NO₂) | 148.0 |

| C1 (C-COOH) | 134.0 |

| C5 | 132.0 |

| C6 | 129.0 |

| C4 | 126.0 |

¹H NMR Chemical Shifts

| Proton Atom Position | Calculated Chemical Shift (ppm) |

|---|---|

| H2 | 8.9 |

| H6 | 8.5 |

| H4 | 8.4 |

These predictive models are crucial for confirming molecular structures, understanding the electronic effects of different functional groups, and guiding the synthesis of new compounds with desired properties.

Reaction Mechanism Studies

Investigation of Nitration Mechanisms in Substituted Benzoic Acids

The synthesis of nitrobenzoic acids involves electrophilic aromatic substitution, a cornerstone of organic chemistry. The nitration of a substituted benzoic acid is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

When a benzene derivative like benzoic acid undergoes an electrophilic aromatic substitution, the rate of reaction and the position of the incoming electrophile are determined by the existing substituents. youtube.com The carboxylic acid (-COOH) group is an electron-withdrawing group and is known to be deactivating and meta-directing. youtube.comquora.com This is because it pulls electron density from the aromatic ring, making it less nucleophilic, and this deactivation is most pronounced at the ortho and para positions. youtube.comquora.com Consequently, the intermediate carbocation (also known as a sigma complex or arenium ion) is most stable when the electrophile adds to the meta position, avoiding placement of a positive charge adjacent to the electron-withdrawing carboxyl group. youtube.com

The nitration reaction itself typically employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the key electrophile in the reaction. youtube.commasterorganicchemistry.com The benzene ring attacks the nitronium ion in the rate-determining step to form the carbocation intermediate. masterorganicchemistry.com A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product. youtube.commasterorganicchemistry.com In the case of benzoic acid, this process leads to the formation of 3-nitrobenzoic acid as the major product. youtube.comyoutube.com

Conversely, an acetylamino group (-NHCOCH₃) is an electron-donating group and a powerful ortho, para-director. Therefore, the synthesis of 3-acetylamino-2-nitrobenzoic acid involves a carefully planned synthetic sequence where the directing effects of the different groups are leveraged to achieve the desired substitution pattern.

Table 1: Key Steps in the Electrophilic Nitration of Benzoic Acid

| Step | Description |

|---|---|

| 1. Generation of Electrophile | Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺) and water. |

| 2. Nucleophilic Attack | The π-electron system of the benzoic acid ring attacks the electrophilic nitronium ion. The attack occurs at the meta position due to the directing effect of the -COOH group. youtube.com |

| 3. Formation of Sigma Complex | A resonance-stabilized carbocation intermediate, the sigma complex, is formed. |

| 4. Deprotonation | A weak base removes a proton from the carbon attached to the new nitro group, restoring the aromatic system. youtube.commasterorganicchemistry.com |

Mechanistic Pathways of Derivatization Reactions (e.g., Acylation, Esterification, Amidation)

The carboxylic acid group of 3-acetylamino-2-nitrobenzoic acid is a key site for derivatization reactions.

Esterification: The esterification of nitrobenzoic acids can be achieved by reacting the acid with an alcohol under acidic conditions. This is often accomplished via Fischer esterification, where a catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A method for esterifying nitrobenzoic acids with glycerol (B35011) involves heating the components in the presence of an acid catalyst and an entraining liquid to remove the water formed during the reaction via azeotropic distillation, driving the equilibrium towards the product. google.com

Amidation: The formation of an amide from a carboxylic acid requires the activation of the carboxyl group to create a better leaving group than the hydroxide (B78521) ion (OH⁻). A common method involves the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). researchgate.net The mechanism proceeds as follows:

EDC attacks the carboxylic acid to form a highly reactive O-acylisourea intermediate.

The amine nucleophile then attacks the carbonyl carbon of this activated intermediate.

The resulting tetrahedral intermediate collapses, eliminating the EDC-urea byproduct and forming the final amide.

The synthesis of derivatives of anthranilic acid has utilized this method, for example, by reacting a 2-nitrobenzoic acid precursor with an amine using EDC·HCl and DMAP in chloroform. researchgate.net

Photochemical Reaction Mechanisms of Related Photoremovable Protecting Groups

The 2-nitrobenzyl moiety, which is structurally analogous to the core of 3-acetylamino-2-nitrobenzoic acid, is one of the most widely used photoremovable protecting groups (PPGs) in chemistry and biology. wikipedia.orgnih.gov These groups allow for spatial and temporal control over the release of a protected molecule, such as a carboxylic acid, upon irradiation with light. nih.govpsu.edu

The mechanism of photodeprotection for 2-nitrobenzyl compounds is generally understood to proceed through a Norrish Type II-like reaction pathway. wikipedia.org

Upon absorption of a photon (typically UV light), the nitro group is promoted to an excited state. wikipedia.org

In this excited state, an intramolecular hydrogen atom transfer occurs from the benzylic carbon (the carbon adjacent to the aromatic ring) to one of the oxygen atoms of the nitro group. This step is very rapid and forms a transient species known as an aci-nitro intermediate. wikipedia.orgnih.govacs.org

This aci-nitro intermediate then undergoes a series of ground-state rearrangements. It can cyclize to form a dihydroisoxazole (B8533529) derivative. acs.org

This cyclic intermediate then rearranges, leading to the cleavage of the bond to the protected group and its release. The process ultimately yields the protected substrate and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct. acs.orgresearchgate.net

Studies using laser flash photolysis have identified the aci-nitro transients and subsequent intermediates, confirming that the release of the substrate can be rate-limited by the breakdown of these later-stage intermediates. acs.org The efficiency and rate of this photorelease can be influenced by factors such as pH and the nature of the solvent. psu.eduacs.org

Table 2: Mechanistic Steps of 2-Nitrobenzyl Photorelease

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Photoexcitation | The 2-nitrobenzyl compound absorbs a photon, promoting the nitro group to an excited state. | Excited State |

| 2. Intramolecular H-Transfer | A hydrogen atom is abstracted from the benzylic carbon by the excited nitro group. wikipedia.org | aci-nitro intermediate |

| 3. Cyclization & Rearrangement | The aci-nitro intermediate cyclizes and rearranges. acs.org | Dihydrobenzisoxazol-1-ol derivative |

| 4. Substrate Release | The bond to the protected group is cleaved, releasing the active molecule and forming a 2-nitrosobenzaldehyde byproduct. acs.org | 2-Nitrosobenzaldehyde |

Free Radical Reaction Pathways in Synthetic Processes

While the primary reactions involving nitrobenzoic acids are often ionic (such as electrophilic substitution), the potential for free radical pathways exists. For instance, certain synthetic transformations can involve radical intermediates, although this is less common for the direct synthesis of the title compound. General synthetic pathways for related compounds can sometimes involve steps like the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), a reaction that can proceed through radical mechanisms under certain conditions. researchgate.net However, the primary synthetic routes to 3-acetylamino-2-nitrobenzoic acid itself typically rely on the ionic mechanisms of electrophilic aromatic substitution and nucleophilic acyl substitution.

Principles of Multicomponent Reactions (e.g., Ugi Reaction) Relevant to Carboxylic Acid Chemistry

The Ugi reaction is a powerful four-component reaction (4CR) that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide in a single, highly efficient step. chemistnotes.comwikipedia.org As a carboxylic acid, 3-acetylamino-2-nitrobenzoic acid can serve as one of the key components in this reaction.

The mechanism of the Ugi reaction is a sequence of reversible steps, except for the final, irreversible rearrangement which drives the reaction to completion. wikipedia.org

Imine Formation: The amine and the carbonyl compound (aldehyde or ketone) condense to form an imine, with the loss of a water molecule. wikipedia.orgnumberanalytics.com

Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. chemistnotes.comwikipedia.org

Nucleophilic Addition of Isocyanide: The terminal carbon of the isocyanide acts as a powerful nucleophile, attacking the iminium ion to form a nitrilium ion intermediate. wikipedia.orgnumberanalytics.com

Second Nucleophilic Addition: The carboxylate anion, formed in step 2, attacks the electrophilic carbon of the nitrilium ion. This forms an O-acyl-isoamide intermediate. wikipedia.org

Mumm Rearrangement: The reaction concludes with an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. The acyl group from the carboxylic acid migrates from the oxygen to the nitrogen atom, yielding the stable final bis-amide product. wikipedia.orgnumberanalytics.com

The Ugi reaction is highly valued in combinatorial chemistry for rapidly generating libraries of complex molecules with diverse structures from simple starting materials. chemistnotes.comorganic-chemistry.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Acetylamino-2-nitrobenzoic acid |

| 3-Aminobenzoic acid |

| 3-Nitrobenzoic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| 2-Nitrosobenzaldehyde |

| Potassium permanganate |

| Benzoic acid |

| Nitric acid |

| Sulfuric acid |

| Glycerol |

Synthetic Utility and Applications in Advanced Materials and Analytical Chemistry

Role as Versatile Building Blocks in Complex Organic Syntheses

3-Acetylamino-2-nitrobenzoic acid is commercially available, which points to its use as a building block in organic synthesis. bramhascientific.com Chemical suppliers list it as an intermediate, implying its role in the synthesis of more complex molecules. bramhascientific.com The functional groups present—a carboxylic acid, a nitro group, and a secondary amide—offer multiple reaction sites. For instance, the nitro group can be reduced to an amine, the amide can be hydrolyzed, and the carboxylic acid can undergo various transformations, making it a potentially useful starting material for a range of organic compounds. However, specific examples of its application as a versatile building block in the documented synthesis of complex organic molecules were not found in the performed searches.

Integration into Polymer Science and Materials Development

Information regarding the integration of 3-Acetylamino-2-nitrobenzoic acid into polymer science and materials development is not available in the reviewed literature.

No research studies were identified that investigate the use of 3-Acetylamino-2-nitrobenzoic acid to enhance the thermal stability or mechanical properties of polymer formulations. While the incorporation of various additives to improve polymer properties is a common area of research, there is no evidence to suggest that this specific compound has been explored for this purpose. chemscene.com

Design and Synthesis of Related Organic Dyes

While the structural features of 3-Acetylamino-2-nitrobenzoic acid suggest its potential as a precursor for organic dyes, no specific examples of its use in dye synthesis have been documented. Azo dyes, a major class of synthetic colorants, are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. jbiochemtech.comgoogle.com The reduction of the nitro group in 3-Acetylamino-2-nitrobenzoic acid would yield an aromatic amine, which could then potentially be used in the synthesis of azo dyes. google.com However, no literature was found that explicitly details the synthesis of dyes starting from this particular compound.

Compound Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₅ |

| Molecular Weight | 224.171 g/mol |

| Boiling Point | 501.674 °C at 760 mmHg |

| Density | 1.526 g/cm³ |

| Flash Point | 257.203 °C |

| Refractive Index | 1.657 |

Table generated from data provided by chemical suppliers. bramhascientific.com

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for N-Acetylamino-Nitrobenzoic Acid and Related Isomers

The synthesis of N-acetylamino-nitrobenzoic acids often involves multi-step processes, including nitration and acetylation of benzoic acid precursors. ontosight.ai For instance, the synthesis of 3-Acetamido-5-nitrobenzoic acid can be achieved from 3-Amino-5-nitrobenzoic acid and acetic anhydride. chemicalbook.com However, significant advancements are required to enhance the efficiency, selectivity, and sustainability of these synthetic routes. Future research should focus on:

Developing Novel Catalytic Systems: The exploration of new catalysts for regioselective nitration and acetylation could lead to higher yields and fewer side products, simplifying purification processes.

Microwave-Assisted and Flow Chemistry Approaches: These modern synthetic techniques can potentially reduce reaction times, improve energy efficiency, and allow for better control over reaction parameters, leading to more consistent and scalable production.

Advanced Spectroscopic and Crystallographic Characterization: While the crystal structures of some isomers like 3-(Acetylamino)benzoic acid and 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid have been determined, a comprehensive crystallographic database for all isomers is lacking. researchgate.netresearchgate.net Detailed studies using advanced NMR techniques, mass spectrometry, and single-crystal X-ray diffraction are crucial for elucidating the precise three-dimensional structures and intermolecular interactions of these compounds. This is particularly important for understanding their solid-state properties and for designing materials with specific functionalities. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid reveals hydrogen-bonded dimers. researchgate.net

Unresolved Questions in Reactivity and Reaction Mechanisms

The reactivity of 3-Acetylamino-2-nitrobenzoic acid is governed by the interplay of the carboxylic acid, acetylamino, and nitro functional groups. While the general reactivity of nitrobenzoic acids is understood to involve reactions of the carboxylic acid and the potential for reduction of the nitro group, many specific questions remain unanswered. wikipedia.orgnih.gov Future investigations should address:

Intramolecular Interactions: The proximity of the acetylamino and nitro groups in the 2- and 3-positions suggests the possibility of significant intramolecular hydrogen bonding and steric interactions. Elucidating how these interactions influence the acidity of the carboxylic acid and the reactivity of the individual functional groups is a key unresolved issue.

Mechanistic Studies of Key Reactions: Detailed mechanistic studies, employing kinetic analysis and computational modeling, are needed to understand the pathways of important transformations. For example, the reduction of the nitro group in the presence of the acetylamino group could proceed through different intermediates depending on the reaction conditions, influencing the final product distribution.

Exploration of Novel Transformations: The unique electronic and steric environment of 3-Acetylamino-2-nitrobenzoic acid may enable novel chemical transformations that are not observed in simpler benzoic acid derivatives. Research into its reactivity with a wider range of reagents and under varied conditions could uncover new synthetic utilities.

Prospective Areas in Computational and Theoretical Chemistry for Predictive Design

Computational and theoretical chemistry offer powerful tools for understanding and predicting the properties and reactivity of molecules, and their application to N-acetylamino-nitrobenzoic acids is a promising area for future research. researchgate.net While studies have been conducted on benzoic acid and its derivatives, more specific computational work on 3-Acetylamino-2-nitrobenzoic acid is needed. epa.govsci-hub.mk Key areas for exploration include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.net Such calculations can provide insights into the conformational preferences of 3-Acetylamino-2-nitrobenzoic acid and how its structure is influenced by intramolecular interactions.

Molecular Docking and Dynamics Simulations: For potential biochemical applications, molecular docking simulations can predict the binding affinity and orientation of N-acetylamino-nitrobenzoic acid derivatives within the active sites of enzymes or receptors. nih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.

Predictive Modeling for Materials Science: Computational models can be developed to predict the solid-state packing and electronic properties of these compounds, aiding in the design of new materials with desired characteristics, such as nonlinear optical activity or specific semiconducting properties.

Future Directions in Advanced Synthetic Methodology Development

The development of more sophisticated and efficient synthetic methods is crucial for accessing a wider range of N-acetylamino-nitrobenzoic acid derivatives for various applications. orgchemres.orgnd.edu Future research in this area should focus on:

Carbon-Hydrogen (C-H) Functionalization: Direct C-H functionalization represents a highly atom-economical approach to modifying the aromatic ring. Developing methods for the selective C-H activation and functionalization of 3-Acetylamino-2-nitrobenzoic acid would provide a powerful tool for creating novel analogues.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Exploring enzymatic methods for the synthesis or modification of N-acetylamino-nitrobenzoic acids could lead to more sustainable and environmentally friendly processes.

Combinatorial Chemistry and High-Throughput Screening: To accelerate the discovery of derivatives with desired properties, combinatorial chemistry approaches coupled with high-throughput screening can be employed. This would allow for the rapid synthesis and evaluation of large libraries of related compounds.

Emerging Avenues in Biochemical and Materials Science Research for N-Acetylamino-Nitrobenzoic Acid Derivatives

The unique structural features of N-acetylamino-nitrobenzoic acids make them attractive scaffolds for the development of new molecules in both biochemistry and materials science. ontosight.ai

Biochemical Research:

Enzyme Inhibition: Derivatives of benzoic acid have been investigated as inhibitors of various enzymes. nih.govresearchgate.net The specific substitution pattern of 3-Acetylamino-2-nitrobenzoic acid could be exploited to design potent and selective inhibitors for therapeutic targets. For instance, some benzoic acid derivatives have shown potential as antifungal agents by targeting the CYP53 enzyme. nih.gov

Molecular Probes: The nitro group can act as a spectroscopic handle or be reduced to a fluorescent amino group, making these compounds potential molecular probes for studying biological processes.

Materials Science Research:

Organic Electronics: The presence of electron-withdrawing (nitro) and electron-donating (acetylamino) groups suggests that these molecules could possess interesting electronic properties. Research into their potential use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs) is a promising avenue.

Self-Assembling Materials: The ability to form hydrogen bonds and π-π stacking interactions makes these compounds candidates for the development of self-assembling materials, such as gels, liquid crystals, or nanomaterials with ordered structures. Recent studies have investigated benzoic acid derivatives as potential inhibitors for atomic layer deposition, highlighting their relevance in the fabrication of thin films for the semiconductor industry. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3-acetylamino-2-nitrobenzoic acid, and how can regioselectivity be controlled during nitration and acetylation?

Methodological Answer:

Synthesis typically involves sequential nitration and acetylation of benzoic acid derivatives.

- Nitration: Introduce the nitro group at the ortho position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to minimize byproducts .

- Acetylation: Protect the amino group (if present) via acetylation using acetic anhydride in a basic medium (e.g., pyridine) to ensure selectivity .

- Regioselectivity: Steric and electronic effects guide substitution. Nitro groups are meta-directing, but pre-existing substituents (e.g., -COOH) influence positioning. Monitor reaction progress via TLC and NMR to confirm regiochemical outcomes .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 3-acetylamino-2-nitrobenzoic acid?

Methodological Answer:

- Spectroscopy:

- IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for -COOH and ~1650 cm⁻¹ for acetyl) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) .

- NMR: ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and acetyl methyl protons (δ ~2.1 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .

- Crystallography: Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Basic: What safety protocols are critical when handling 3-acetylamino-2-nitrobenzoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/particulates (P261 precaution) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste (P273 precaution) .

- Storage: Keep in airtight containers away from oxidizers and heat sources .

Advanced: How can SHELXL and ORTEP-3 be optimized for high-resolution structural refinement of 3-acetylamino-2-nitrobenzoic acid crystals?

Methodological Answer:

- Data Collection: Use synchrotron radiation or high-flux X-ray sources to improve resolution (<1.0 Å).

- SHELXL Refinement:

- ORTEP-3 Visualization: Adjust thermal ellipsoid probability levels (e.g., 50%) to highlight disorder or dynamic effects .

Advanced: What quantum chemical methods are suitable for studying the electronic properties and reactivity of 3-acetylamino-2-nitrobenzoic acid?

Methodological Answer:

- DFT Calculations: Perform at the B3LYP/6-311++G(d,p) level to optimize geometry and compute electrostatic potential (ESP) maps.

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity sites (e.g., nitro group as electrophilic center) .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., SARS-CoV-2 protease) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Systematic Review: Conduct a scoping review (PRISMA guidelines) to aggregate and compare literature data .

- Reproducibility Tests: Replicate experiments under standardized conditions (solvent purity, temperature control).

- Advanced Analytics: Use high-field NMR (≥500 MHz) or HRMS to resolve ambiguities in structural assignments .

Advanced: What are the implications of substituent effects (nitro, acetyl) on the compound’s solubility and crystallinity?

Methodological Answer:

- Solubility: Nitro groups reduce polarity, making the compound more soluble in aprotic solvents (e.g., DMSO). Acetyl groups enhance solubility in polar solvents via hydrogen bonding .

- Crystallinity: Nitro groups promote π-π stacking, improving crystal lattice stability. Use solvent evaporation with DMF/water mixtures to grow high-quality crystals .

Advanced: How does 3-acetylamino-2-nitrobenzoic acid interact with biological macromolecules, and what assays validate these interactions?

Methodological Answer:

- Binding Studies:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with immobilized proteins.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

- Cellular Assays: Use MTT assays to assess cytotoxicity in mammalian cell lines (e.g., HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.